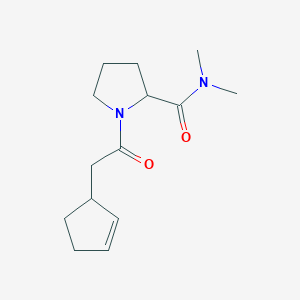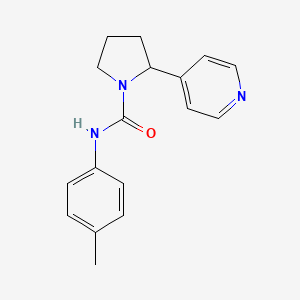
N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as AMACR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide involves the inhibition of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide activity. N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide is an enzyme that catalyzes the isomerization of alpha-methyl branched fatty acid CoA esters, which are involved in the biosynthesis of bile acids and fatty acids. Overexpression of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been observed in several types of cancer, and it has been associated with increased tumor growth and metastasis. Inhibition of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide activity by N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide have been studied in preclinical models. It has been shown to inhibit the activity of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide, which leads to a decrease in the levels of alpha-methyl branched fatty acid CoA esters. This, in turn, leads to a decrease in the biosynthesis of bile acids and fatty acids, which are involved in tumor growth and metastasis. Additionally, N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide is its high selectivity for N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide inhibition. This selectivity reduces the risk of off-target effects and toxicity. Additionally, the synthesis method for N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide is relatively simple and yields high purity and good yields of the product. However, one of the limitations of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
For the study of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide include the development of more efficient synthesis methods, investigation of its potential use in combination with other cancer therapies, and investigation of its potential use in other diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 3-acetamido-2-methylbenzoic acid with cyclohexyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified by column chromatography. This synthesis method has been reported in several scientific studies, and it has been shown to yield high purity and good yields of the product.
Applications De Recherche Scientifique
N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of alpha-methylacyl-CoA racemase (N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide), an enzyme that is overexpressed in several types of cancer, including prostate, breast, and colorectal cancer. Inhibition of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide activity has been proposed as a potential therapeutic strategy for these cancers, and N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been identified as a promising N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide inhibitor.
Propriétés
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-14(17-12(2)19)9-6-10-15(11)18-16(20)13-7-4-3-5-8-13/h3-4,6,9-10,13H,5,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEKTYVICNOOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCC=CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

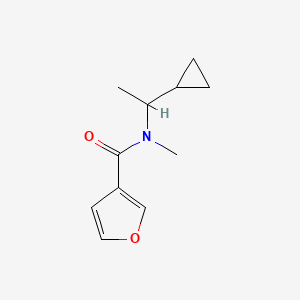

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
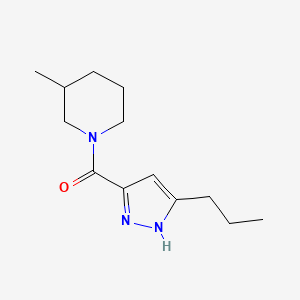
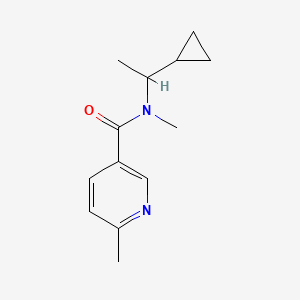
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
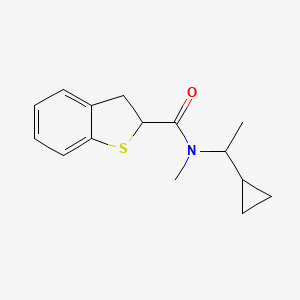
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)


